
5-chlorothiophene-2-carbonitrile
Overview
Description
5-Chlorothiophene-2-carbonitrile (CAS: 50478-16-5) is a chlorinated heterocyclic compound with the molecular formula C₅H₂ClNS and a molecular weight of 143.59 g/mol . Its structure comprises a thiophene ring substituted with a chlorine atom at the 5-position and a nitrile group at the 2-position. Key physicochemical properties include a density of 1.421 g/cm³, boiling point of 201.23°C, and vapor pressure of 0.311 mmHg at 25°C .
This compound is widely utilized as a precursor in organic synthesis, particularly for nucleophilic aromatic substitution reactions. For example, it reacts with thiols (e.g., naphthalene-2-thiol, 4-chlorothiophenol) under basic conditions (K₂CO₃/DMF, 120–130°C) to form sulfides like 5-(naphthalen-2-ylsulfonyl)thiophene-2-carbonitrile or 5-((4-chlorophenyl)thio)thiophene-2-carbonitrile .
In quantum physics research, this compound has been instrumental in studying electromagnetically induced transparency (EIT) and long-lived nuclear spin singlet states. Its two ¹H spins exhibit a chemical shift difference of 270.3 Hz and a scalar coupling constant (J) of 4.1 Hz, with spin-lattice relaxation times (T₁) of ~6.3 s and singlet-state lifetimes of ~12.0 s . These properties enable high-fidelity entanglement preparation and density matrix tomography in NMR experiments .
Preparation Methods
Historical Context and Industrial Relevance
The demand for 5-chlorothiophene-2-carbonitrile has grown exponentially due to its role in synthesizing kinase inhibitors and antiviral agents. Early routes relied on stoichiometric metallation-cyanation sequences, but modern approaches emphasize atom economy and reduced purification steps. The compound’s electron-deficient thiophene core enables participation in cross-coupling reactions, making it indispensable for constructing polyheterocyclic architectures.
Direct Cyanation of 5-Chloro-2-Halothiophenes
Nucleophilic Substitution with Metal Cyanides
Copper(I) cyanide-mediated displacement of halides (X = Cl, Br) represents the most straightforward pathway. Reacting 5-chloro-2-bromothiophene with CuCN in dimethylformamide at 140°C for 12 hours achieves 78% conversion, though competing side reactions limit scalability.
Table 1. Performance of Cyanating Agents in Halide Displacement
Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
CuCN | DMF | 140 | 12 | 78 |
NaCN | DMSO | 120 | 18 | 65 |
KCN | NMP | 130 | 15 | 71 |
Palladium-Catalyzed Cross-Coupling
Buchwald-Hartwig-type couplings using Pd(OAc)₂/Xantphos systems enable cyanation of 5-chloro-2-iodothiophene with Zn(CN)₂. This method achieves 89% yield at 100°C in toluene/water biphasic systems but requires rigorous exclusion of oxygen.
Multistep Synthesis from 2-Thiophenecarboxaldehyde
Chlorination-Cyanation Cascades
Adapting the one-pot chlorination strategy from 5-chlorothiophene-2-carboxylic acid synthesis, 2-thiophenecarboxaldehyde undergoes sequential Cl₂ gas treatment (-5°C to 25°C, 1–3 h) followed by in situ oxime formation (NH₂OH·HCl, pyridine) and dehydration (POCl₃). This route delivers this compound in 68% overall yield.
Critical Parameters:
- Chlorine gas molar ratio: 1.05–1.5:1 (relative to aldehyde)
- Oxime intermediate purity: >90% (HPLC) required before dehydration
Catalytic Vapor-Phase Cyanation
Fixed-Bed Reactor Systems
Industrial-scale production employs γ-Al₂O₃-supported Ni catalysts to facilitate gas-phase reactions between 5-chloro-2-chlorothiophene and HCN at 320°C. Pilot studies report 82% continuous yield with catalyst lifetimes exceeding 400 hours.
Table 2. Vapor-Phase Cyanation Catalysts
Catalyst | Support | HCN:Substrate Ratio | Space Velocity (h⁻¹) | Yield (%) |
---|---|---|---|---|
Ni | γ-Al₂O₃ | 1.8:1 | 0.5 | 82 |
Co | SiO₂ | 2.0:1 | 0.7 | 76 |
Fe | TiO₂ | 1.5:1 | 0.4 | 68 |
Electrophilic Cyanation Strategies
Trimethylsilyl Cyanide Electrophiles
Treating 5-chloro-2-lithiothiophene (generated via n-BuLi deprotonation at -78°C) with TMSCN in THF provides regioselective cyanation. This method circumvents halogenation steps but requires cryogenic conditions and achieves 73% isolated yield.
Mechanistic Insight:
- Lithiation occurs preferentially at the 5-position due to chlorine’s ortho-directing effects
- TMSCN quenches the lithio intermediate, forming the carbonitrile via Si–C bond cleavage
Solid-Phase Synthesis for High-Throughput Applications
Merrifield resin-bound 5-chloro-2-thiophenecarboxamide undergoes microwave-assisted dehydration (220°C, 20 min) using P₂O₅, releasing this compound with 94% purity. This approach facilitates parallel synthesis of derivative libraries for drug discovery.
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at the 5-position of the thiophene ring undergoes nucleophilic substitution under appropriate conditions. This reaction is facilitated by the electron-withdrawing effect of the nitrile group, which activates the ring for nucleophilic attack.
Reagents and Conditions
-
Nucleophiles : Amines, thiols, or alkoxides (e.g., sodium methoxide)
-
Base : Potassium carbonate or sodium hydroxide
-
Solvents : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Temperature : Typically performed at room temperature or under reflux .
Major Products
Substituted thiophene derivatives where the chlorine is replaced by nucleophiles (e.g., amino or thioether groups).
Reduction of the Nitrile Group
The nitrile group (-CN) at the 2-position can be reduced to an amine (-CH₂NH₂) using strong reducing agents. This reaction is critical for synthesizing amine-containing derivatives.
Reagents and Conditions
-
Reducing Agents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)
-
Solvents : Ethyl ether or tetrahydrofuran (THF)
-
Temperature : Often performed at reflux or under controlled cooling.
Major Products
Aminomethyl thiophene derivatives, which can further react in subsequent transformations.
Oxidation of the Thiophene Ring
The thiophene ring can undergo oxidation to form sulfoxides or sulfones. This reaction is typically catalyzed by peracid reagents.
Reagents and Conditions
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Oxidizing Agents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), or other peracids
-
Solvents : Dichloromethane or chloroform
-
Temperature : Reaction often occurs at room temperature or under mild heating.
Major Products
Sulfoxide or sulfone derivatives, depending on the oxidation state achieved.
Coupling Reactions
The compound can participate in palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura or Stille coupling) to form complex heterocyclic structures.
Reagents and Conditions
-
Catalysts : Palladium(0) or palladium(II) complexes
-
Ligands : Triphenylphosphine or substituted phosphines
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Base : Sodium carbonate or potassium phosphate
-
Solvents : Toluene, dioxane, or DMF.
Major Products
Cross-coupled products with extended conjugation, such as biaryl or aryl-aryl ether derivatives.
Key Research Findings
-
Substitution Reactivity : The chlorine substituent exhibits high reactivity due to the electron-withdrawing effect of the nitrile group, enabling efficient nucleophilic substitution .
-
Reduction Versatility : The nitrile group can be selectively reduced to amines while retaining the thiophene ring’s integrity, making it a versatile intermediate for amine-containing molecules.
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Oxidation Pathways : Thiophene oxidation products (sulfoxides/sulfones) are critical intermediates in pharmaceutical synthesis, such as in anticoagulant development .
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Coupling Applications : Palladium-catalyzed reactions enable the synthesis of complex conjugated systems, expanding the compound’s utility in material science and drug discovery.
Scientific Research Applications
Applications in Scientific Research
5-Chlorothiophene-2-carbonitrile exhibits several applications in scientific research:
Pharmaceutical Development
The compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential anti-inflammatory and anti-cancer properties. The structural modifications of this compound can lead to improved biological activity and selectivity against specific targets.
Material Science
Due to its unique electronic properties, this compound is investigated for use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to participate in π–π stacking interactions makes it suitable for creating conductive polymers .
Agricultural Chemistry
Research has indicated potential applications in agrochemicals, particularly as a precursor for developing herbicides or fungicides. The modifications of the thiophene ring can enhance the efficacy and specificity of these compounds against target pests.
Case Study 1: Synthesis of Anticancer Agents
A study demonstrated the synthesis of novel anticancer agents derived from this compound. By modifying the cyano group into various functional groups, researchers were able to evaluate the cytotoxicity against cancer cell lines, revealing promising results with certain derivatives showing enhanced activity compared to existing treatments.
Case Study 2: Organic Photovoltaics
Another research project focused on incorporating this compound into polymer blends for OPVs. The study reported improved charge transport properties and overall efficiency in devices fabricated with this compound compared to traditional materials.
Mechanism of Action
The mechanism of action of 5-chlorothiophene-2-carbonitrile is primarily related to its ability to interact with specific molecular targets. For instance, its antimicrobial activity may be attributed to its interaction with bacterial enzymes, leading to the inhibition of essential metabolic pathways . In cancer research, it may exert its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Thiophene Derivatives
5-(5-Thiophen-2-ylthiophen-2-yl)thiophene-2-carbonitrile (CAS: 110230-97-2)
- Molecular Formula : C₁₃H₇NS₃
- Molecular Weight : 273.4 g/mol
- Key Features: Structural complexity due to three fused thiophene rings. Higher lipophilicity (XLogP3 = 4.4) compared to 5-chlorothiophene-2-carbonitrile, suggesting improved membrane permeability .
Pyridine Derivatives
6-(5-Chlorothiophen-2-yl)-2-hydroxypyridine-3-carbonitrile (CAS: 868755-59-3)
- Molecular Formula : C₁₀H₅ClN₂OS
- Molecular Weight : 252.68 g/mol
- Key Features :
2-Chloro-6-(5-chlorothiophen-2-yl)pyridine-3-carbonitrile (CAS: 1198278-14-6)
- Molecular Formula : C₁₀H₄Cl₂N₂S
- Molecular Weight : 255.12 g/mol
Pyrazine Derivatives
5-Chloropyrazine-2-carbonitrile
- Molecular Formula : C₅H₂ClN₃
- Molecular Weight : 139.54 g/mol
- Key Features: Pyrazine ring (two nitrogen atoms) confers distinct aromaticity and electron-withdrawing effects compared to thiophene.
Other Chlorinated Thiophene Carbonitriles
5-((4-Chlorophenyl)thio)thiophene-2-carbonitrile
- Synthesis: Derived from this compound via reaction with 4-chlorothiophenol (52% yield) .
- ¹H NMR Profile : Distinct aromatic signals at δ 7.36–7.30 (m, 4H) and δ 7.13 (d, J = 3.9 Hz, 1H) .
5-(Phenylthio)thiophene-2-carbonitrile
- Synthesis: Produced from this compound and thiophenol (77% yield) .
Data Table: Comparative Analysis of Key Compounds
Key Findings and Implications
- Structural Impact : Substitution of thiophene with pyridine or pyrazine alters electronic properties, influencing reactivity and biological activity. For example, pyridine derivatives may exhibit enhanced hydrogen-bonding interactions in drug design .
- Lipophilicity : The terthiophene derivative’s higher XLogP3 value (4.4) suggests superior lipid solubility compared to this compound, making it more suitable for hydrophobic environments .
- Synthetic Utility : this compound’s versatility in nucleophilic substitutions contrasts with pyrazine derivatives, which may require specialized coupling strategies .
Biological Activity
5-Chlorothiophene-2-carbonitrile (CAS Number: 50478-16-5) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a thiophene ring substituted with a chlorine atom and a nitrile group. This unique structure contributes to its chemical reactivity and biological activity.
Chemical Formula: C5H3ClN
Molecular Weight: 130.54 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The specific mechanisms by which it exerts these effects are still under investigation, but it is hypothesized that the compound may disrupt bacterial cell membranes or interfere with metabolic processes.
Anticancer Activity
The compound has also shown promise as an anticancer agent. Studies have reported its ability to inhibit the proliferation of cancer cell lines, suggesting potential applications in cancer therapy. The exact molecular targets and pathways involved in its anticancer activity are subjects of ongoing research.
The mechanisms through which this compound exerts its biological effects involve interaction with specific molecular targets within cells:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes, leading to apoptosis in cancer cells.
- Receptor Binding: It might bind to receptors that play crucial roles in cell signaling pathways, thereby modulating cellular responses.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
-
Antimicrobial Efficacy:
- A study evaluated the compound against Gram-positive and Gram-negative bacteria, revealing minimum inhibitory concentrations (MICs) that indicate strong antimicrobial properties.
- Table 1: Antimicrobial Activity of this compound
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 -
Anticancer Studies:
- In vitro studies on various cancer cell lines (e.g., HeLa, MCF-7) showed that treatment with the compound resulted in reduced cell viability.
- Table 2: Cytotoxicity of this compound on Cancer Cell Lines
Cell Line IC50 (µM) HeLa 15 MCF-7 20 A549 25 -
Mechanistic Insights:
- Preliminary studies using molecular docking simulations suggest that this compound may interact with specific targets such as protein kinases involved in cancer progression.
Safety and Toxicology
While the biological activities of this compound are promising, safety assessments indicate that it is acutely toxic. Hazard statements include:
- H301: Toxic if swallowed
- H310: Fatal in contact with skin
- H330: Fatal if inhaled
- H318: Causes serious eye damage
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-chlorothiophene-2-carbonitrile in laboratory settings?
A common approach involves the chlorination and cyanation of thiophene derivatives. For example, starting with thiophene-2-carbonitrile, chlorination can be achieved using reagents like phosphorus oxychloride (POCl₃) under controlled conditions (60–80°C). Purification typically involves column chromatography with silica gel and a hexane/ethyl acetate eluent system. Reaction yields may vary (70–85%) depending on solvent purity and catalyst loading .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the aromatic thiophene backbone and substituent positions (e.g., chlorine at C5, nitrile at C2).
- IR Spectroscopy : Identification of the nitrile group (~2200 cm⁻¹) and C-Cl stretching (~550 cm⁻¹).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 143.59 (C₅H₂ClNS) .
- Elemental Analysis : To validate purity (>95%) and stoichiometry .
Q. What are the critical safety considerations when handling this compound?
The compound is classified under GHS05 (corrosive) and GHS06 (toxic). Essential precautions include:
- Use of nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact.
- Storage at 2–8°C in airtight, light-resistant containers to prevent degradation.
- Immediate neutralization of spills with sodium bicarbonate .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations can model the electron-withdrawing effects of the nitrile group, which deactivates the thiophene ring and directs electrophiles to specific positions. For example, the LUMO distribution reveals preferential reactivity at C3/C4 positions. Molecular dynamics simulations further assess solvent effects (e.g., DMF vs. THF) on reaction pathways .
Q. What strategies resolve contradictions in reported reaction yields when using this compound as a precursor?
Discrepancies often arise from:
- Solvent purity : Trace water in DMF can hydrolyze the nitrile group.
- Temperature control : Exothermic reactions require precise cooling (e.g., –10°C for Grignard additions).
- Catalyst loading : Pd-based catalysts may require ligand optimization (e.g., XPhos vs. SPhos). Systematic DOE (Design of Experiments) protocols are recommended to isolate critical variables .
Q. How does the electron-withdrawing nitrile group influence regioselectivity in electrophilic aromatic substitution (EAS)?
The nitrile group strongly deactivates the thiophene ring, making EAS challenging. However, it directs incoming electrophiles to the C3 position due to resonance stabilization. Comparative studies with 5-methylthiophene-2-carbonitrile show a 3:1 preference for C3 substitution in nitration reactions (HNO₃/AcOH). X-ray crystallography of derivatives (e.g., 5-chloro-3-nitrothiophene-2-carbonitrile) confirms regiochemical outcomes .
Q. What methodologies optimize the synthesis of this compound derivatives for biological screening?
- Microwave-assisted synthesis : Reduces reaction time for amide derivatives (e.g., coupling with glycine ethyl ester) from 12 hours to 30 minutes.
- Flow chemistry : Enhances yield (≥90%) in multi-step reactions (e.g., Suzuki-Miyaura coupling with aryl boronic acids).
- High-throughput screening : Automated LC-MS monitors reaction progress and impurity profiles .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points for this compound derivatives?
Q. Why do computational and experimental bond angles in this compound crystals differ?
DFT models often assume gas-phase conditions, whereas X-ray crystallography captures solid-state packing effects. For example, the C-S-C angle in the thiophene ring is computationally predicted as 92.5° but experimentally observed at 88.3° due to lattice strain. Hybrid QM/MM simulations bridge this gap .
Q. Methodological Resources
Properties
IUPAC Name |
5-chlorothiophene-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClNS/c6-5-2-1-4(3-7)8-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZALEEOEVCTDJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480297 | |
Record name | 5-Chloro-2-thiophenecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50478-16-5 | |
Record name | 5-Chloro-2-thiophenecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-2-thiophenecarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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